molecular formula C28H44N6NaO17P3S B12955856 BIo-11-dUTP xsodium salt

BIo-11-dUTP xsodium salt

Cat. No.: B12955856
M. Wt: 884.7 g/mol
InChI Key: RDAUACHYMZWLBE-KUOVFHGMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-11-dUTP sodium salt: is a biotinylated deoxynucleotide triphosphate analogue. It is commonly used in molecular biology for non-radioactive labeling of DNA. The compound is designed to be incorporated into DNA during various enzymatic processes, allowing for subsequent detection using biotin-streptavidin interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-11-dUTP sodium salt is synthesized by attaching a biotin moiety to the 5-position of deoxyuridine triphosphate (dUTP) via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection .

Industrial Production Methods: The industrial production of Biotin-11-dUTP sodium salt typically involves large-scale synthesis using automated synthesizers. The compound is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Mechanism of Action

Biotin-11-dUTP sodium salt is incorporated into DNA by DNA polymerases during enzymatic reactions. The biotin moiety attached to the nucleotide allows for subsequent detection using streptavidin conjugates. The biotin-streptavidin interaction is highly specific and strong, making it ideal for various detection applications .

Properties

Molecular Formula

C28H44N6NaO17P3S

Molecular Weight

884.7 g/mol

IUPAC Name

sodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C28H45N6O17P3S.Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);/q;+1/p-1/b7-6+;/t18-,19-,20+,21-,24+,25-;/m0./s1

InChI Key

RDAUACHYMZWLBE-KUOVFHGMSA-M

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.